N-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Description

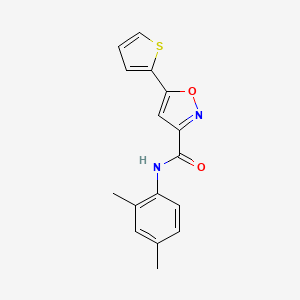

N-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 3 with a carboxamide group (bound to a 2,4-dimethylphenyl moiety) and at position 5 with a thiophen-2-yl group.

Properties

Molecular Formula |

C16H14N2O2S |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C16H14N2O2S/c1-10-5-6-12(11(2)8-10)17-16(19)13-9-14(20-18-13)15-4-3-7-21-15/h3-9H,1-2H3,(H,17,19) |

InChI Key |

ABRAXLVEZVTDJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the thiophene ring: This step involves the incorporation of the thiophene moiety into the oxazole ring system.

Attachment of the dimethylphenyl group: This is usually done through a coupling reaction, such as Suzuki or Stille coupling, using suitable reagents and catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

N-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of heterocyclic carboxamides. Below is a comparative analysis based on substituent variations, physicochemical properties, and biological relevance:

Key Observations

Core Heterocycle Influence :

- The 1,2-oxazole core in the target compound contrasts with 1,3,4-oxadiazole in 7e and hybrid oxazole-oxadiazole systems in . Oxadiazoles generally exhibit higher thermal stability due to aromaticity, explaining the elevated melting points (e.g., 162–164°C for 7e ) compared to oxazole derivatives.

However, 7e’s amino-thiazole moiety may enhance hydrogen bonding, influencing solubility and bioactivity . The thiophen-2-yl substituent in the target compound provides π-electron density, which could improve binding to hydrophobic enzyme pockets, similar to the tetrahydronaphthalenyl group in .

Spectroscopic Data :

Biological Activity

N-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H14N2O2S

- Molecular Weight : 298.36 g/mol

- IUPAC Name : this compound

- CAS Number : 898525-01-4

The compound features a unique combination of oxazole and thiophene rings, contributing to its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2,4-dimethylphenylamine with thiophene derivatives under controlled conditions. Common reagents include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually conducted in organic solvents at room temperature for optimal yield.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism : These compounds may inhibit key enzymes involved in cancer cell proliferation and survival pathways.

- Case Study : A derivative demonstrated an IC50 value of approximately 92.4 µM against various cancer cell lines including human colon adenocarcinoma and breast cancer cells .

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent:

- Activity Spectrum : It exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi.

- Case Study : Related thiazole derivatives have been reported to show efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenases (COX) involved in inflammatory processes.

- Receptor Modulation : The compound can bind to receptors that regulate cell growth and apoptosis.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2,4-dimethylphenyl)formamide | Structure | Moderate anticancer activity |

| 5-(thiophen-2-yl)-1,2-oxazole | Structure | Antimicrobial properties |

| N-(2-methylphenyl)-5-benzothiazole | Structure | Antiviral effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.